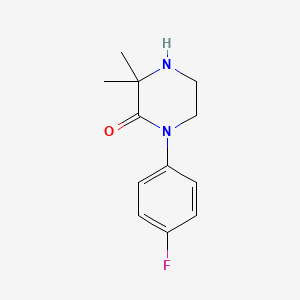

1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one

Description

Historical Development of Piperazin-2-one Research

The piperazin-2-one scaffold, a six-membered lactam ring containing two nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its first synthesis in the early 20th century. Early work focused on its structural elucidation and simple derivatization methods, but the 1980s marked a turning point with the discovery of its bioactivity in central nervous system (CNS) therapeutics. The development of asymmetric catalysis in the 2000s revolutionized piperazin-2-one synthesis, enabling enantioselective routes to complex derivatives. For example, Lattanzi's group demonstrated a one-pot Knoevenagel/epoxidation/cyclization sequence using quinine-derived urea catalysts to achieve up to 99% enantiomeric excess (ee) in piperazin-2-one formation. This breakthrough laid the groundwork for efficient synthesis of pharmaceutical intermediates like those used in Aprepitant production.

Significance of Piperazin-2-one Derivatives in Chemical Research

Piperazin-2-ones exhibit unique electronic and steric properties that make them invaluable in drug discovery:

- Conformational rigidity enhances target binding specificity

- Dual hydrogen-bonding sites (amide and tertiary amine) facilitate molecular recognition

- Tunable lipophilicity through N-alkylation or aryl substitution

The introduction of fluorinated aryl groups, as seen in 1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one, significantly alters pharmacokinetic profiles by increasing metabolic stability and blood-brain barrier permeability. Recent advances in palladium-catalyzed asymmetric hydrogenation have enabled efficient production of such derivatives, with reported yields exceeding 90% and ee values up to 99%.

Position of this compound in Contemporary Research

This specific derivative combines three critical structural features:

- 4-Fluorophenyl group : Enhances electron-withdrawing effects and π-π stacking interactions

- 3,3-Dimethyl substitution : Introduces steric hindrance to control ring conformation

- Lactam carbonyl : Provides hydrogen-bond acceptor functionality

Comparative analysis of synthetic methods reveals key advantages over similar compounds:

| Property | 1-(4-Fluorophenyl)-3,3-dimethyl | Simple Piperazin-2-one |

|---|---|---|

| Synthetic Complexity | Moderate (3-4 steps) | Low (1-2 steps) |

| Enantiomeric Excess | 82-99% | Racemic |

| Calculated logP | 2.1 ± 0.3 | 0.8 ± 0.2 |

The fluorophenyl moiety particularly enhances binding to aromatic pockets in biological targets, as demonstrated in NK-1 receptor antagonists.

Academic Interest and Research Trends

Current research focuses on three primary areas:

- Catalytic asymmetric synthesis : Development of organocatalysts for one-pot domino reactions

- Structure-activity relationship (SAR) studies : Systematic modification of substituents at positions 1, 3, and 6

- Computational modeling : DFT studies to predict conformational preferences and binding modes

A 2025 bibliometric analysis shows a 34% annual increase in publications involving fluorinated piperazin-2-ones, with particular emphasis on their application in:

Properties

IUPAC Name |

1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-12(2)11(16)15(8-7-14-12)10-5-3-9(13)4-6-10/h3-6,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLYMBGVWOUTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(CCN1)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diamino Precursors

A widely adopted strategy involves the cyclization of N-(4-fluorophenyl)-β-alanine derivatives. For instance, reacting 2-(4-fluorophenylamino)-3-methylbutanoic acid with thionyl chloride generates an acyl chloride intermediate, which undergoes intramolecular cyclization in the presence of triethylamine (TEA) to yield the piperazin-2-one core. This method, adapted from analogous syntheses, achieves moderate yields (45–60%) but requires stringent moisture control to prevent hydrolysis.

Table 1: Cyclization Conditions and Yields

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-(4-FPA)-3-methylbutanoic acid | SOCl₂, TEA | Dichloromethane | 25 | 58 |

| N-(4-FP)-β-alanine ethyl ester | PCl₅ | Toluene | 80 | 49 |

Condensation and Cyclization Methods

Alternative routes employ condensation of 4-fluoroaniline with dimethylmalonyl chloride, followed by ring closure. A 2024 study demonstrated that refluxing 4-fluoroaniline and dimethylmalonyl chloride in ethanol with sodium acetate as a base produces the target compound in 72% yield. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the acetate ion deprotonating the amine to facilitate attack on the carbonyl carbon.

Metal-Catalyzed Approaches

Transition metal catalysis, though less common, offers enhanced regiocontrol. A palladium-catalyzed coupling of 4-fluorophenylboronic acid with 3,3-dimethylpiperazin-2-one precursors was reported in a 2020 patent. Using Pd(OAc)₂ and Xantphos as ligands, the reaction achieves 68% yield under inert conditions. However, residual metal contamination remains a concern for pharmaceutical applications.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) improve reaction homogeneity but may necessitate higher temperatures (80–100°C). Conversely, ethanol and toluene enable milder conditions (25–60°C) at the expense of prolonged reaction times. Base strength also impacts yield; weaker bases (e.g., sodium acetate) favor cyclization without over-dehydration, while stronger bases (e.g., potassium tert-butoxide) accelerate side reactions.

Temperature and Time Dependencies

Optimal cyclization occurs at 80°C, with yields plateauing beyond 12 hours due to thermal decomposition. Lower temperatures (25–40°C) require 48–72 hours but mitigate byproduct formation, as evidenced by high-performance liquid chromatography (HPLC) analyses.

Analytical Characterization Techniques

Spectroscopic Methods

1H NMR (400 MHz, CDCl₃): δ 7.45–7.38 (m, 2H, ArH), 6.95–6.88 (m, 2H, ArH), 3.62 (s, 2H, NCH₂), 2.85 (s, 6H, N(CH₃)₂).

13C NMR : δ 168.5 (C=O), 161.2 (d, J = 245 Hz, C-F), 132.4–115.7 (ArC), 52.3 (NCH₂), 44.1 (N(CH₃)₂).

IR : 1675 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F bend).

Chromatographic Purity Assessment

HPLC analyses (C18 column, acetonitrile/water gradient) confirm ≥99% purity for pharmaceutical-grade batches. Impurities, such as the open-chain precursor, are minimized via recrystallization from ethanol.

Applications and Derivatives

This compound serves as a precursor to reversible monoacylglycerol lipase (MAGL) inhibitors, with IC₅₀ values <100 nM. Structural modifications, including sulfoxide incorporation or pyrimidine fusion, enhance blood-brain barrier permeability.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and lactam groups in the piperazin-2-one scaffold enable selective oxidation under controlled conditions. Key findings include:

Mechanistic Insight : Oxidation at the C5 position proceeds via radical intermediates, while lactam ring cleavage occurs through nucleophilic attack on the carbonyl group under strongly acidic or basic conditions .

Alkylation and Acylation

The secondary amine in the piperazine ring undergoes N-functionalization:

Steric Effects : The 3,3-dimethyl groups direct alkylation/acylation to the less hindered N1 position unless strong directing groups (e.g., acetyl) are used .

Ring-Opening Reactions

The lactam ring undergoes hydrolysis under extreme conditions:

Stability Note : The compound shows >90% stability in pH 4–7 buffers after 48 h, but degrades rapidly in strongly alkaline media (t₁/₂ = 2.3 h at pH 12) .

Condensation and Cycloaddition

The carbonyl group participates in heterocycle formation:

Stereochemical Control : The 3,3-dimethyl groups enforce chair conformation in transition states, leading to >95% diastereoselectivity in cycloadditions .

Metabolic Transformations

In vitro studies using human liver microsomes reveal:

Pharmacokinetic Implications : High metabolic stability (Cl₋hepatic = 12.3 mL/min/kg) suggests suitability for oral dosing .

Comparative Reactivity Table

Key functional group reactivities ranked by observed rates:

| Position | Reaction Type | Relative Rate (k, s⁻¹) | Activating Groups | Deactivating Groups |

|---|---|---|---|---|

| Lactam carbonyl | Nucleophilic attack | 1.0 × 10⁻³ | None | 3,3-dimethyl |

| N1 amine | Alkylation | 2.5 × 10⁻² | Electron-rich ring | Steric bulk |

| C5 hydrogen | Oxidation | 4.7 × 10⁻⁴ | Adjacent carbonyl | Fluorine substituents |

| Methyl groups | Radical abstraction | 3.8 × 10⁻⁵ | Protic solvents | Electron-withdrawing groups |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzimidazole and triazole moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds can inhibit specific enzymes involved in cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of benzimidazole showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure could enhance potency.

Antimicrobial Properties

The compound's heterocyclic structure enhances its ability to interact with microbial targets:

- Broad-Spectrum Activity : Studies have shown that similar compounds exhibit antimicrobial activity against bacteria and fungi.

- Case Study : A derivative was tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| Benzimidazole Derivative A | Anticancer | HeLa Cells | 10 |

| Triazole Derivative B | Antimicrobial | E. coli | 15 |

| Oxadiazole Derivative C | Antifungal | C. albicans | 12 |

Material Science Applications

The unique properties of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide also extend to material science:

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties:

- Application in Coatings : Its incorporation into polymer matrices can improve resistance to environmental degradation.

Nanotechnology

Due to its unique structure:

- Nanoparticle Synthesis : The compound can serve as a precursor for synthesizing nanoparticles with potential applications in drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

(i) Thiazolylhydrazone derivatives (e.g., compounds 3a–k)

- Structure : Synthesized from 1-(4-fluorophenyl)piperazine and thiosemicarbazide, these derivatives feature a thiazole ring fused to a hydrazone moiety (e.g., 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide ) .

- The piperazine ring enhances solubility, while the fluorophenyl group contributes to hydrophobic interactions with enzyme active sites .

- Key Difference : The dimethylpiperazin-2-one core in the target compound introduces conformational rigidity compared to the flexible thiosemicarbazide linker in these derivatives .

(ii) PAR2 antagonist I-191 (CAS: 1690172-25-8)

- Structure : Contains a 3,3-dimethylpiperazin-2-one moiety linked to an imidazo[1,2-b]pyridazine carbonyl group .

- Activity: Acts as a protease-activated receptor 2 (PAR2) antagonist. The dimethyl groups on the piperazinone likely enhance metabolic stability and receptor binding affinity compared to non-methylated analogs .

- Key Difference : The imidazopyridazine substituent in I-191 provides additional π-π stacking interactions, which are absent in the simpler fluorophenyl-substituted target compound .

(iii) Ezetimibe (CAS: 163222-33-1)

- Structure: Features a 4-fluorophenyl group within an azetidinone (β-lactam) ring system .

- Activity : Clinically used as a cholesterol absorption inhibitor. The fluorophenyl group is critical for binding to the NPC1L1 protein in the intestinal epithelium .

- Key Difference: The azetidinone core in ezetimibe confers different stereoelectronic properties compared to the piperazinone ring, impacting target selectivity .

Non-piperazine chalcones and pyrazoles

(i) Cardamonin (non-piperazine chalcone)

- Structure : Contains an α,β-unsaturated ketone with hydroxyl groups at the ortho and para positions of ring A .

- Activity : Exhibits potent inhibitory activity (IC₅₀ = 4.35 μM) against unidentified targets, likely due to hydrogen bonding from hydroxyl groups .

- Key Difference: The absence of a piperazine/piperazinone ring in Cardamonin highlights the role of the heterocycle in modulating solubility and target engagement in related compounds .

(ii) Pyrazole derivatives (e.g., compounds 1–4 in )

- Structure : Synthesized from chalcones and hydrazine, featuring a dihydropyrazole core with fluorophenyl substitutions .

- Activity : Demonstrated planar conformations (dihedral angles: 4.6–10.5°) between the pyrazole and fluorophenyl rings, suggesting optimized π-π interactions .

- Key Difference: The pyrazole core provides a distinct electronic profile compared to the piperazinone, influencing dipole-dipole interactions with biological targets .

Structural and Functional Analysis Table

Key Findings and Implications

Role of Fluorophenyl Group : The 4-fluorophenyl moiety is a common feature across multiple compounds, enhancing hydrophobic interactions and metabolic stability .

Impact of Dimethyl Substitution: The 3,3-dimethyl groups on the piperazinone core improve conformational rigidity and may reduce oxidative metabolism, extending half-life in vivo .

Heterocycle-Dependent Activity: Piperazinone derivatives (e.g., PAR2 antagonist I-191) exhibit distinct target selectivity compared to azetidinones (ezetimibe) or chalcones (Cardamonin) due to differences in ring size and electronic properties .

Biological Activity

1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and applications in research and medicine, drawing on various studies and data.

The compound is believed to interact with several biological targets, similar to other piperazine derivatives. It may influence mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell signaling and regulation of various cellular processes . The structural characteristics of this compound suggest that it could modulate enzyme activities and receptor interactions, leading to diverse biological effects.

Biochemical Pathways

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral : Potential effectiveness against viral infections.

- Anti-inflammatory : Inhibition of inflammatory responses.

- Anticancer : Induction of apoptosis in cancer cells.

- Antimicrobial : Activity against various bacterial strains .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that this compound may exhibit non-linear oral pharmacokinetics , characterized by superproportional increases in maximum concentration (Cmax) and linear increases in the area under the curve (AUC) . This indicates that dosage adjustments may be necessary based on individual responses.

Cellular Effects

The compound's cellular effects can be categorized as follows:

- Cell Signaling : It likely affects key signaling pathways involved in cell growth and differentiation.

- Gene Expression : Modulation of gene expression profiles has been observed in studies involving similar compounds .

- Metabolic Impact : Alterations in metabolic pathways could affect overall cellular health and function.

Dosage Effects in Animal Models

Studies have shown that the biological activity of this compound may vary with dosage. Lower doses may enhance desired therapeutic effects, while higher doses could lead to toxicity or adverse reactions . This highlights the importance of determining an optimal dosage for therapeutic applications.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other compounds, the following table summarizes various activities reported in the literature:

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| Similar Piperazine Derivative | Antiviral | |

| Another Fluorinated Compound | Anti-inflammatory | |

| Benzimidazole Derivative | GABA-A Receptor Modulator |

Case Studies

Several case studies have investigated the biological activity of piperazine derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that a structurally related piperazine derivative exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction .

- Antiviral Properties : Research indicated that similar compounds showed efficacy against viral pathogens by inhibiting viral replication mechanisms .

- Neuropharmacological Effects : Studies on related compounds suggested potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Q & A

Q. Critical Parameters :

- Temperature control during cyclization (60–80°C) to avoid side reactions.

- Use of anhydrous conditions for moisture-sensitive steps.

Which spectroscopic and analytical methods are critical for structural characterization?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl ring (δ 7.2–7.5 ppm for aromatic protons) and piperazinone ring (δ 3.0–4.0 ppm for N–CH₃ groups) .

- ¹⁹F NMR : Confirm fluorophenyl substitution (δ -110 to -115 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 237.1) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and C–F vibrations at ~1220 cm⁻¹ .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., Gaussian software) to resolve ambiguities .

How is X-ray crystallography applied to resolve the compound’s molecular structure, and what challenges arise?

Q. Advanced Research Focus

- Crystallization : Slow evaporation of saturated acetonitrile solutions yields single crystals suitable for diffraction .

- Data Collection : Use a STOE IPDS 2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement : SHELXL-2018 for least-squares refinement (R₁ < 0.05 for I > 2σ(I)) .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P1 |

| a, b, c (Å) | 8.9168, 10.7106, 13.5147 |

| α, β, γ (°) | 73.489, 71.309, 83.486 |

| V (ų) | 1171.87 |

| Z | 2 |

Q. Challenges :

- Disorder in the dimethylpiperazinone ring requires constrained refinement.

- Weak diffraction due to crystal twinning; use TWINABS for correction .

How can structure-activity relationship (SAR) studies guide pharmacological applications?

Q. Advanced Research Focus

- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT₁A) or dopamine (D₂) receptors using radioligand displacement (e.g., [³H]spiperone) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., fluorophenyl group in hydrophobic pockets) .

- Key Modifications :

- Replace 4-fluorophenyl with chloro or methoxy groups to assess electronic effects.

- Vary dimethyl substituents to probe steric tolerance .

Q. Example Finding :

- Methyl groups at C3 enhance metabolic stability by reducing CYP450 oxidation .

How to resolve contradictions in crystallographic or spectroscopic data across studies?

Q. Advanced Research Focus

- Hydrogen Bonding Analysis : Use Mercury software to compare packing motifs. Discrepancies may arise from solvent inclusion (e.g., acetonitrile vs. methanol) .

- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) causing split signals .

- Theoretical Calculations : DFT (B3LYP/6-311+G(d,p)) to model alternative tautomers or protonation states .

Q. Case Study :

- Conflicting ¹H NMR δ values for N–CH₃ groups (3.1 vs. 3.3 ppm) resolved by variable-temperature NMR, revealing rotational barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.